1H-Perfluorooct-1-yne
Overview
Description
1H-Perfluorooct-1-yne is a fluorinated organic compound with the molecular formula C8HF13 and a molecular weight of 344.07 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Perfluorooct-1-yne can be synthesized through various methods, including the reaction of perfluorooctyl iodide with acetylene in the presence of a strong base . The reaction typically occurs under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques like distillation and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1H-Perfluorooct-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into perfluorinated alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctane.
Substitution: Various perfluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Perfluorooct-1-yne has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 1H-Perfluorooct-1-yne involves its interaction with various molecular targets and pathways. Due to its high electronegativity and stability, it can form strong bonds with other molecules, influencing their chemical behavior . In biological systems, it may interact with lipid membranes and proteins, affecting their structure and function .
Comparison with Similar Compounds
Perfluorooctane: Similar in structure but lacks the triple bond present in 1H-Perfluorooct-1-yne.
Perfluorooctanoic acid: An oxidized derivative of this compound.
Perfluorohexyl ethyne: A shorter-chain analog with similar properties.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and chemical properties compared to its saturated and oxidized counterparts . This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGZVPIVBHZCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379997 | |
Record name | 1H-Perfluorooct-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55756-24-6 | |
Record name | 1H-Perfluorooct-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Perfluorooct-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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